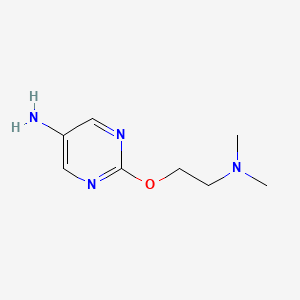
2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a dimethylaminoethoxy group at the 2-position and an amino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine typically involves the reaction of 2-chloro-5-nitropyrimidine with 2-(dimethylamino)ethanol under basic conditions to form the corresponding ether. This intermediate is then reduced to the amine using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of nitro intermediates yields the corresponding amine .
Wissenschaftliche Forschungsanwendungen
2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)pyrimidine: Lacks the amino group at the 5-position.
2-(2-(Dimethylamino)ethoxy)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
2-(2-(Dimethylamino)ethoxy)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine is unique due to the presence of both the dimethylaminoethoxy group and the amino group on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]pyrimidin-5-amine |
InChI |
InChI=1S/C8H14N4O/c1-12(2)3-4-13-8-10-5-7(9)6-11-8/h5-6H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ALIXNULTUFETGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=NC=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


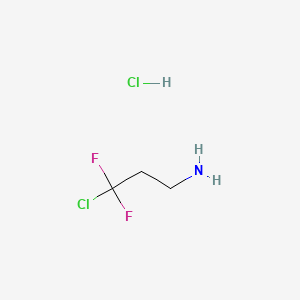
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)

![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
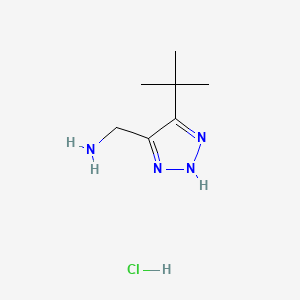
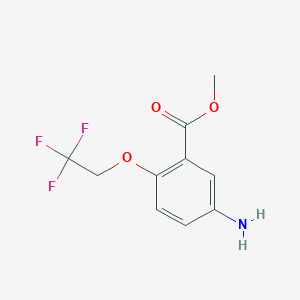

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

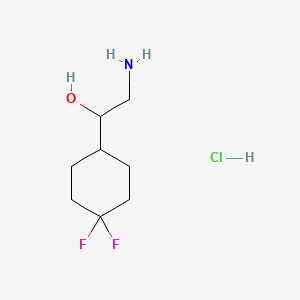
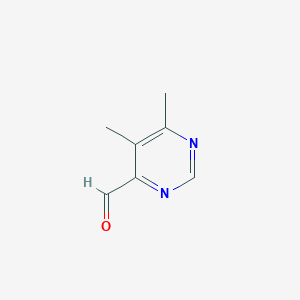
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
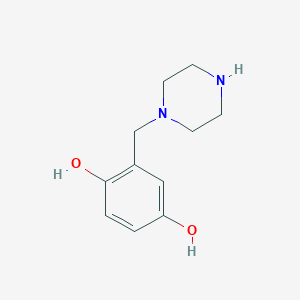
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
